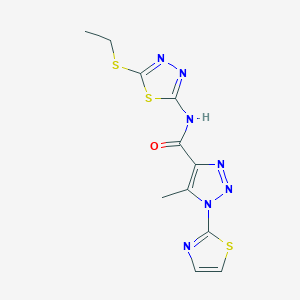

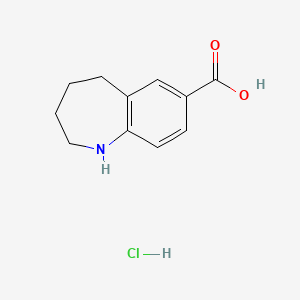

N-(5-(乙硫基)-1,3,4-噻二唑-2-基)-5-甲基-1-(噻唑-2-基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions, starting from readily available precursors. These processes often involve cyclization reactions, thionation, and the formation of key heterocyclic frameworks. For example, a study by Zadorozhnii et al. (2019) demonstrated the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides via dehydrosulfurization and cyclization reactions, highlighting the complex nature of synthesizing these heterocyclic compounds (Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structures of these compounds are characterized by X-ray crystallography, revealing intricate details about their geometry, bonding, and intermolecular interactions. For instance, Wawrzycka-Gorczyca and Siwek (2011) determined the crystal structures of related thiadiazole and triazole derivatives, showing hydrogen-bonded dimers and various intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these molecules (Wawrzycka-Gorczyca & Siwek, 2011).

科学研究应用

合成和光谱应用

一系列杂环化合物,包括N-(4-苯基噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰衍生物,已合成并利用各种光谱技术进行表征。这些化合物显示出显著的抗菌和抗真菌活性,展示了它们在新抗微生物药物开发中的潜力 (G. K. Patel & H. S. Patel, 2015)。

抗微生物和抗病毒应用

1,3,4-噻二唑-1,2,3-三唑杂合物显示出作为抗COVID-19病毒药物的潜力。这些化合物被评估其抑制主要冠状病毒蛋白酶的能力,这对病毒的复制至关重要。体外分子对接研究表明这些化合物与靶蛋白之间有良好的相互作用,暗示了它们在治疗COVID-19中的潜在用途 (Huda R. M. Rashdan et al., 2021)。

生物活性

制备了各种1,2,4-三唑衍生物,并评估了它们的抗微生物、抗脂肪酶和抗尿素酶活性。这些化合物显示出多样的生物活性,表明它们在新生物活性化合物开发中的潜力 (M. Özil等,2015)。

分子对接和结构分析

确定了与查询化学相关的化合物的晶体结构,揭示了重要的相互作用,如氢键和π-π相互作用。这些结构洞见对于理解化合物的生物活性以及设计具有增强性能的新分子至关重要 (I. Wawrzycka-Gorczyca & A. Siwek, 2011)。

药理学特性

研究了某些1,2,4-三唑和1,3,4-噻二唑衍生物的药理效应,特别关注它们对小鼠中枢神经系统(CNS)的影响。这些研究对于了解这些化合物的治疗潜力和安全性至关重要 (A. Maliszewska-Guz et al., 2005)。

作用机制

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

属性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7OS3/c1-3-20-11-16-15-9(22-11)13-8(19)7-6(2)18(17-14-7)10-12-4-5-21-10/h4-5H,3H2,1-2H3,(H,13,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJKHEVTHXTFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)

![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)